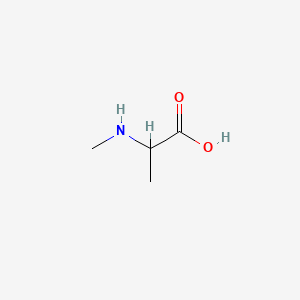![molecular formula C10H6F3NO2S B1293389 3-メチル-6-(トリフルオロメチル)チエノ[2,3-b]ピリジン-2-カルボン酸 CAS No. 1049605-36-8](/img/structure/B1293389.png)
3-メチル-6-(トリフルオロメチル)チエノ[2,3-b]ピリジン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a thieno[2,3-b]pyridine core with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 2-position
科学的研究の応用
3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and studying their interactions with biological targets.
Industry: It is used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds
作用機序
Target of Action
The primary targets of “3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid” are currently unknown . This compound is a specialty product for proteomics research , and its specific targets and their roles are still under investigation.
Mode of Action
Similar compounds have been used as reactants for the preparation of aminopyridines via amination reactions
Biochemical Pathways
It’s known that similar compounds participate in cycloaddition reactions and regioselective cycloisomerization , which could potentially affect various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As a specialty product for proteomics research , it’s likely that its effects would be dependent on the specific targets and pathways it affects.
Action Environment
The action of “3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid” can be influenced by various environmental factors. For instance, it’s known to be air sensitive and should be stored in a cool place, in a tightly closed container, and in a dry and well-ventilated place . It should also be stored away from strong oxidizing agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 3-methylthiophene with trifluoromethylpyridine derivatives under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as vapor-phase chlorination/fluorination at high temperatures with transition metal-based catalysts like iron fluoride are employed to achieve efficient production .
化学反応の分析
Types of Reactions
3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[2,3-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-b]pyridine core .
類似化合物との比較
Similar Compounds
3-Methylthieno[2,3-b]pyridine-2-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid: Lacks the methyl group at the 3-position, affecting its reactivity and applications.
Uniqueness
3-Methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both the trifluoromethyl and methyl groups, which confer distinct chemical properties and enhance its potential for various applications. The combination of these groups influences the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
3-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2S/c1-4-5-2-3-6(10(11,12)13)14-8(5)17-7(4)9(15)16/h2-3H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFPXXJYFPGXLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC(=N2)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














